Bis(3-methylphenyl)methanone

Description

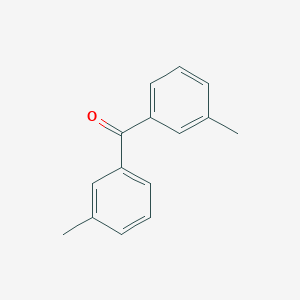

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXDIDXEMHMPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182742 | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2852-68-8 | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(3-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Di-m-Tolyl Ketone – Physicochemical Profile & Synthetic Utility

Executive Summary

Di-m-tolyl ketone (3,3'-dimethylbenzophenone) is a symmetric diaryl ketone distinct from its more common para-isomer (4,4'-dimethylbenzophenone) and the parent benzophenone. Its meta-substitution pattern imparts unique steric and electronic properties, lowering its melting point significantly compared to the para-isomer and altering its solubility profile. In drug development, it serves as a lipophilic scaffold for inhibitor design and a robust Type II photoinitiator in photopharmacology. This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and its mechanistic role in photochemical applications.

Chemical Identity & Structural Analysis[1][2][3]

The symmetric placement of methyl groups at the meta positions creates a molecule with disrupted crystal packing forces relative to the para isomer, resulting in a compound that exists as a viscous liquid or low-melting solid at room temperature.

| Parameter | Data |

| IUPAC Name | Bis(3-methylphenyl)methanone |

| Common Names | Di-m-tolyl ketone; 3,3'-Dimethylbenzophenone |

| CAS Registry Number | 2852-68-8 (Symmetric isomer) |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| SMILES | CC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C |

| InChI Key | CGXDIDXEMHMPIX-UHFFFAOYSA-N |

Structural Insight: Unlike 4,4'-dimethylbenzophenone (mp 93–95 °C), the 3,3'-isomer possesses lower symmetry in the crystal lattice, leading to a significantly lower melting point. The meta-methyl groups exert a mild inductive effect (+I) on the carbonyl center without the direct resonance donation seen in para-substitution, maintaining high reactivity for nucleophilic attack or radical formation.

Physicochemical Properties[2][4][6][7][8][9]

The following data aggregates experimental values and high-confidence predicted models.

| Property | Value / Description | Relevance |

| Physical State | Viscous Liquid / Low-Melting Solid | Handling requires heating for quantitative transfer. |

| Melting Point | < 25 °C (Often supercools) | Distinct from p-isomer (solid). |

| Boiling Point | 354.1 °C (at 760 mmHg) | High thermal stability for high-temp reactions. |

| Density | 1.05 g/cm³ | Slightly denser than water; phase separates easily. |

| Flash Point | ~153.7 °C | Non-flammable under standard lab conditions. |

| Solubility | Soluble in DCM, Toluene, EtOAc | Excellent compatibility with organic synthesis. |

| LogP | ~3.53 | High lipophilicity; penetrates cell membranes. |

| Refractive Index | 1.57 | Useful for purity verification. |

Synthesis & Manufacturing Protocol

Mechanistic Rationale

While Friedel-Crafts acylation of toluene with m-toluoyl chloride is possible, it yields a mixture of isomers (predominantly 3,4'-dimethylbenzophenone due to para-direction). To ensure the synthesis of the symmetric 3,3'-isomer , a Grignard reaction utilizing m-toluonitrile is the most trustworthy, self-validating protocol. This method prevents isomer scrambling.

Validated Protocol: Grignard Addition to Nitrile

Reaction: m-Tolylmagnesium bromide + m-Toluonitrile

Step-by-Step Methodology:

-

Reagent Preparation:

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

atmosphere. -

Add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Add m-bromotoluene (1.2 eq) in anhydrous THF dropwise to initiate Grignard formation. Reflux for 1 hour until Mg is consumed.

-

-

Addition:

-

Cool the Grignard solution to 0 °C.

-

Add m-toluonitrile (1.0 eq) in THF dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and then reflux for 4 hours to form the ketimine magnesium salt.

-

-

Hydrolysis (Critical Step):

-

Cool to 0 °C. Quench carefully with 10% HCl (aq).

-

Note: The intermediate imine requires acidic hydrolysis to convert to the ketone. Stir vigorously for 2–4 hours (or overnight) to ensure complete conversion.

-

-

Workup & Purification:

-

Extract with Dichloromethane (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).

-

Synthesis Workflow Diagram

Caption: Controlled synthesis of symmetric 3,3'-dimethylbenzophenone via Grignard addition to nitrile.

Reactivity & Photochemistry

Di-m-tolyl ketone acts as a Type II Photoinitiator . Upon UV irradiation, it undergoes an

Photophysical Mechanism

-

Absorption:

nm (typical for benzophenones). -

Triplet State (

): The meta-methyl groups do not sterically hinder the carbonyl oxygen, allowing efficient interaction with H-donors. -

Radical Generation: The resulting ketyl radical and donor radical initiate polymerization or cross-linking.

Jablonski Diagram: Photoinitiation

Caption: Energy state transitions illustrating the Type II photoinitiation mechanism of di-m-tolyl ketone.

Applications in Pharma & Materials[7][10]

Drug Development[11][12]

-

Bioisostere Scaffold: The di-m-tolyl moiety serves as a lipophilic, non-planar core in kinase inhibitors, replacing standard benzophenone to alter binding pocket fit and metabolic stability.

-

Photolabeling: Used in photoaffinity labeling experiments to map drug binding sites. The triplet ketone reacts with nearby amino acid residues (C-H insertion) upon UV activation, covalently trapping the target protein.

Material Science

-

UV Curing: Acts as an initiator for acrylate polymerization in inks and coatings. The liquid state of di-m-tolyl ketone allows for better blending in liquid resin formulations compared to solid benzophenone, preventing crystallization issues in cured films.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas. Avoid oxidizing agents.

References

-

PubChem. 3,3'-Dimethylbenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemSrc. 3,3'-Dimethylbenzophenone Physicochemical Data. Available at: [Link]

- Allen, C. F. H., & Barker, W. E. (1932). Friedel-Crafts Ketone Synthesis. Organic Syntheses, 12, 16.

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

Sources

Electron-Donating Group (EDG) Effects in Diaryl Ketones: A Mechanistic & Application Guide

Topic: Electron-Donating Group Effects in Diaryl Ketones Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diaryl ketones (benzophenones) are ubiquitous structural motifs in medicinal chemistry (e.g., fenofibrate, ketoprofen) and organic photochemistry. The introduction of electron-donating groups (EDGs)—such as methoxy (-OMe), amino (-NR2), or alkyl (-R)—into the aryl rings fundamentally alters the physicochemical landscape of the carbonyl core. This guide provides a deep technical analysis of how EDGs modulate the Highest Occupied Molecular Orbital (HOMO) levels, switch excited-state multiplicities (

Electronic Structure & Ground State Effects

Resonance vs. Induction

In unsubstituted benzophenone, the carbonyl carbon is electrophilic. EDGs modify this character through two competing mechanisms:

-

Inductive Withdrawal (-I): Electronegative atoms (O, N) pull density through the sigma framework.

-

Resonance Donation (+R): Lone pairs overlap with the

-system, injecting electron density into the carbonyl carbon.

For strong EDGs (e.g., p-OMe, p-NH2), the +R effect dominates , significantly increasing the electron density at the carbonyl oxygen and reducing the double-bond character of the C=O bond.

Spectroscopic Signatures (IR & NMR)

This electronic redistribution is quantitatively observable.

-

Infrared Spectroscopy: The C=O stretching frequency (

) correlates linearly with Hammett substituent constants ( - C NMR: EDGs shield the carbonyl carbon, shifting the signal upfield relative to unsubstituted benzophenone.

Table 1: Impact of para-Substituents on Benzophenone Electronic Properties

| Substituent (R) | Hammett | Carbonyl Character | Reactivity (Nucleophilic Attack) | |

| -NO | +0.78 | ~1675 | High Double Bond | High |

| -H | 0.00 | 1665 | Standard | Moderate |

| -OMe (EDG) | -0.27 | ~1640 | Increased Single Bond | Low |

| -NMe | -0.83 | ~1625 | Significant Dipole | Very Low |

Photophysical "State Switching"

The vs. Competition

The most critical impact of EDGs is on the excited state manifold.

-

Benzophenone (Unsubstituted): The Lowest Unoccupied Molecular Orbital (LUMO) is populated from the non-bonding n-orbital on oxygen. The lowest triplet state (

) is -

EDG-Substituted: EDGs raise the energy of the

orbitals (HOMO) more than the

Consequence: The

Caption: Electronic state inversion caused by EDGs. The stabilization of the

Synthetic Protocol: Friedel-Crafts Acylation

Objective: Synthesis of 4-methoxybenzophenone via Friedel-Crafts acylation. Rationale: This route is preferred over Grignard addition to nitriles due to scalability and the avoidance of cryogenic conditions. The EDG (methoxy) on the substrate directs the incoming acyl group to the para position.

Experimental Workflow

-

Reagent Prep: In a flame-dried 250 mL three-neck flask equipped with a reflux condenser and dropping funnel, suspend AlCl

(1.1 equiv) in dry Dichloromethane (DCM) .-

Note: DCM is chosen over nitrobenzene (carcinogenic) or CS

(flammable) for safety, despite slightly lower solubility.

-

-

Acyl Complex Formation: Cool to 0°C. Add Benzoyl Chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add Anisole (1.0 equiv) dissolved in DCM dropwise over 30 min.

-

Critical Control: Maintain temperature <5°C to prevent di-acylation or demethylation.

-

-

Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench (The "Self-Validating" Step): Pour reaction mixture carefully onto crushed ice/HCl.

-

Validation: The disappearance of the solid AlCl

clumps and phase separation indicates successful hydrolysis of the aluminum complex.

-

-

Workup: Extract with DCM (3x). Wash organic layer with 1M NaOH (removes benzoic acid byproduct) and Brine. Dry over MgSO

. -

Purification: Recrystallize from Ethanol.

Caption: Step-by-step Friedel-Crafts acylation workflow for EDG-substituted diaryl ketones.

Medicinal Chemistry & Drug Design Implications

Metabolic Stability & Reduction

In vivo, diaryl ketones are primarily metabolized by Carbonyl Reductases (CBRs) to chiral secondary alcohols (benzhydrols).

-

EDG Effect: Electron donation increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride (NADPH).

-

Result: Drugs with EDG-substituted ketones often have longer half-lives than their electron-deficient counterparts.

Binding Affinity

The ketone oxygen acts as a Hydrogen Bond Acceptor (HBA).

-

Mechanism: EDGs increase the partial negative charge (

) on the oxygen. -

Application: If the pharmacophore requires a strong H-bond to a receptor (e.g., a serine hydroxyl in the active site), adding a para-methoxy or para-amino group can significantly enhance binding affinity (

) .

References

-

Allen, N. S. (2010). Photochemistry and photophysics of polymeric materials. Wiley. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

BenchChem Technical Support. (2025). Synthesis of substituted benzophenones via Friedel-Crafts Acylation. BenchChem Protocols. Link

-

Kandaswamy, P., & Reddy, S. J. (2025). Electrochemical Reduction Behaviour of Benzophenones. Asian Journal of Chemistry. Link

-

Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. Link

Photochemical Properties of Diaryl Ketones: Mechanisms, Applications, and Protocols

Executive Summary

Diaryl ketones, exemplified by benzophenone (BP), represent a cornerstone class of photoactive compounds in organic photochemistry and drug discovery. Their utility stems from a near-unity intersystem crossing (ISC) efficiency (

This technical guide synthesizes the photophysical principles of diaryl ketones with practical applications in pharmaceutical research. It details the mechanistic causality of hydrogen abstraction, provides validated protocols for laser flash photolysis (LFP), and addresses the critical safety implications of phototoxicity in aryl ketone-derived therapeutics (e.g., Ketoprofen).

Electronic Structure & Photophysics

The photochemical efficacy of diaryl ketones is dictated by the nature of their lowest excited states. Unlike aliphatic ketones, where

The Transition

Upon absorption of UV radiation (typically

-

Singlet State (

): The initially formed -

Intersystem Crossing (ISC): Spin-orbit coupling is highly effective in benzophenone, leading to rapid ISC (

) to the triplet manifold. -

Triplet State (

): The resulting

Jablonski Diagram

The following diagram illustrates the energy cascade. Note the proximity of

Figure 1: Jablonski diagram for Benzophenone. The efficiency of the S1

Primary Photochemical Mechanisms

The core reactivity of the diaryl ketone triplet state is hydrogen atom transfer (HAT) . The oxygen atom in the

Hydrogen Abstraction Mechanism

This process generates a pair of radicals: the ketyl radical (diphenylhydroxymethyl radical) and a solvent/substrate radical.

This radical pair can subsequently undergo:

-

Recombination: Forming a covalent adduct (basis of Photoaffinity Labeling).

-

Dimerization: Two ketyl radicals combine to form benzopinacol.

-

Oxidation: Transfer of H to an acceptor, regenerating the ketone.

Figure 2: Mechanistic pathway of Hydrogen Abstraction. The recombination step is the critical event for photoaffinity labeling.

Applications in Drug Discovery: Photoaffinity Labeling (PAL)

Benzophenone is a privileged pharmacophore in Chemoproteomics . Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light and do not react with water, preventing "blind" hydrolysis.

Why Benzophenone?

-

Reversibility: If the triplet state does not find an H-donor, it relaxes back to the ground state (

) and can be re-excited. This "recycling" allows for high labeling yields even with low-intensity irradiation. -

Specificity: It preferentially abstracts methine hydrogens from the protein backbone or side chains (Met, Leu, Arg), creating robust C-C bonds.

PAL Workflow

The following workflow describes the standard procedure for target identification using a BP-conjugated probe.

Figure 3: Standard Photoaffinity Labeling (PAL) workflow using Benzophenone photophores.

Safety & Toxicology: Phototoxicity of Aryl Ketones

While useful in the lab, the H-abstraction capability of diaryl ketones poses risks in clinical settings. Several non-steroidal anti-inflammatory drugs (NSAIDs) containing the benzophenone moiety (e.g., Ketoprofen , Fenofibrate ) are known photosensitizers.

Mechanism of Phototoxicity

-

Type I (Radical): The drug abstracts hydrogen from DNA bases or cell membranes (lipid peroxidation), causing direct damage.

-

Type II (Singlet Oxygen): Energy transfer from the triplet drug to ground-state oxygen (

) generates cytotoxic singlet oxygen ( -

Decarboxylation: Ketoprofen specifically undergoes rapid photodecarboxylation, generating a reactive radical anion that damages cellular components.

Critical Note: Researchers handling these compounds must perform work under yellow light (sodium vapor or filtered LED) to prevent inadvertent degradation or activation.

Experimental Protocols

Protocol: Laser Flash Photolysis (LFP) for Triplet Lifetime

This is the gold-standard method for characterizing the reactivity of a diaryl ketone.

Objective: Determine the triplet lifetime (

Equipment:

-

Nd:YAG Laser (355 nm or 266 nm excitation, 4-6 ns pulse width).

-

Pulsed Xenon lamp (Probe light).

-

Monochromator & PMT/CCD detector.[1]

Procedure:

-

Sample Preparation: Dissolve the ketone (OD

0.3-0.5 at excitation -

Degassing: Bubble with Argon or Nitrogen for 20 minutes. Oxygen is a potent triplet quencher (

) and must be removed. -

Measurement:

-

Set probe wavelength to the T-T absorption maximum (525 nm for Benzophenone).[2]

-

Fire laser and record the transient absorption decay trace.

-

Fit the decay to a first-order exponential:

.

-

-

Quenching Study:

-

Add aliquots of the H-donor (e.g., isopropanol).

-

Measure the new observed lifetime (

). -

Plot

vs. [Quencher] (Stern-Volmer plot). The slope is

-

Protocol: Photoaffinity Labeling (General)

Objective: Covalently label a target protein with a benzophenone-functionalized probe.

Procedure:

-

Incubation: Incubate protein (1-5

M) with the BP-probe (10-100 -

Irradiation:

-

Place samples in a 96-well plate (open lid) or quartz cuvette.

-

Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5-10 cm.

-

Keep samples on ice to prevent thermal denaturation.

-

Time: 30 to 60 minutes (Benzophenone requires longer irradiation than azides).

-

-

Analysis: Add SDS loading buffer, boil, and resolve via SDS-PAGE. Detect via fluorescence scanning or Western blot.

Data Repository

Table 1: Photophysical Properties of Selected Diaryl Ketones

| Compound | Triplet Energy ( | Triplet Lifetime ( | Reduction Potential ( | |

| Benzophenone | 69.2 | 5 - 10 | -1.48 | 525 |

| 4-Phenylbenzophenone | 61.0 | 50 - 100 | -1.35 | 560 |

| Acetophenone | 74.0 | 3 - 5 | -1.60 | 370 |

| 4-Methoxybenzophenone | 68.5 | 0.5 - 2.0 | -1.70 | 540 |

| Ketoprofen | ~69 | < 1.0 (Rapid decarboxylation) | N/A | 520 |

| Michler's Ketone | 61.0 | 0.02 | -1.65 | 480 |

*Note: Lifetimes are highly solvent-dependent. Values listed are typical for deaerated non-polar solvents (e.g., Benzene, Acetonitrile).

References

- Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin/Cummings. (Classic text on transitions and ISC).

-

Scaiano, J. C. (1973). Intermolecular Photoreduction of Ketones. Journal of Photochemistry. Link

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Monti, S., et al. (1994). Phototoxicity of Ketoprofen: Mechanism of Decarboxylation. Photochemistry and Photobiology, 60(2), 125-131. Link

-

Boscá, F., & Miranda, M. A. (1998). Photosensitizing Drugs Containing the Benzophenone Chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26. Link

-

Edinburgh Instruments. (2020).[3] Laser Flash Photolysis: Principles and Applications. Link

-

Porter, G., & Wilkinson, F. (1961). Primary Photochemical Processes in Aromatic Molecules. Transactions of the Faraday Society, 57, 1686-1691. Link

Sources

Technical Whitepaper: The Evolution and Utility of Bis(3-methylphenyl)methanone

The following technical guide details the discovery, synthetic evolution, and application profile of Bis(3-methylphenyl)methanone (3,3'-Dimethylbenzophenone).

Executive Summary

Bis(3-methylphenyl)methanone (CAS: 2852-68-8), commonly known as 3,3'-dimethylbenzophenone , represents a critical structural isomer in the benzophenone family.[1][2] Unlike its para-substituted analog (4,4'-dimethylbenzophenone), which is readily accessible via standard Friedel-Crafts acylation, the 3,3'-isomer requires precise synthetic orchestration to overcome the ortho/para directing effects of alkyl groups. Historically significant as a model for studying meta-substitution effects on photochemical triplet states, it has evolved into a high-value intermediate for agrochemicals (specifically the herbicide Methoxyphenone) and high-refractive-index optical polymers.

Part 1: Historical Genesis & Synthetic Evolution

The Isomer Challenge (Early 20th Century)

The discovery of bis(3-methylphenyl)methanone was not a singular "eureka" moment but rather a triumph of structural organic chemistry in the early 1900s. Early industrial syntheses focused on the 4,4'-isomer (via phosgene and toluene), which crystallized easily and followed standard electrophilic aromatic substitution rules.

The 3,3'-isomer remained an academic curiosity until researchers like Morgan and Walls (c. 1930) and later Coops (1915) required specific meta-substituted frameworks to study cyclization pathways for phenanthridines and polycyclic aromatics. The fundamental challenge was that reacting m-toluoyl chloride with toluene yields a mixture dominated by 3,4'- and 3,2'-isomers due to the ortho/para directing nature of the methyl group.

The Grignard Breakthrough

To isolate the pure 3,3'-isomer, chemists had to abandon electrophilic substitution in favor of nucleophilic addition. The definitive "discovery" synthesis involved the reaction of 3-tolylmagnesium bromide with 3-toluonitrile (or 3-toluoyl chloride at low temperatures). This route guaranteed the meta-orientation on both rings, establishing the compound as a standard for spectroscopic comparison against its ortho and para counterparts.

Graphviz: Evolution of Synthetic Pathways

The following diagram illustrates the divergence between the industrial route (yielding 4,4') and the precision route required for Bis(3-methylphenyl)methanone.

Caption: Divergence of synthetic pathways. Top: Standard industrial route yielding 4,4'-isomer. Bottom: Directed Grignard route yielding the target 3,3'-isomer.

Part 2: Physicochemical & Mechanistic Profile

Structural Significance

The meta-placement of methyl groups in Bis(3-methylphenyl)methanone creates a unique steric environment. Unlike the 2,2'-isomer, which suffers from severe steric twisting that decouples the pi-system, the 3,3'-isomer maintains planarity similar to benzophenone but with altered electron density. This makes it an ideal probe for Triplet State (T1) studies in photochemistry.

Key Physicochemical Data

| Property | Value | Context |

| CAS Number | 2852-68-8 | Distinct from 4,4' (611-97-2) |

| Molecular Formula | C₁₅H₁₄O | MW: 210.27 g/mol |

| Appearance | White Crystalline Solid | Forms needles from EtOH |

| Melting Point | ~62–64 °C | Lower than 4,4' (93–95 °C) due to symmetry reduction |

| Boiling Point | 354 °C (760 mmHg) | High thermal stability |

| UV Absorption | λmax ~250 nm, ~300 nm | n-π* transition is accessible for radical generation |

Part 3: Applications in Modern Chemistry

Agrochemical Precursor (Methoxyphenone)

The most significant industrial application of the 3,3'-dimethyl scaffold is in the synthesis of Methoxyphenone (NK-049), a herbicide. The 3,3'-dimethylbenzophenone core is functionalized (often via nitration/reduction/diazotization sequences or direct coupling) to introduce the 4-methoxy group.

-

Mechanism: The meta-methyl groups provide lipophilicity and steric protection that enhances the herbicide's metabolic stability in rice paddies while maintaining activity against barnyard grass.

Photoinitiators & Polymer Science

In radical polymerization, benzophenone derivatives abstract hydrogen atoms to initiate chains. The 3,3'-dimethyl groups donate electron density to the aromatic ring (inductive effect), slightly stabilizing the ketyl radical formed after hydrogen abstraction.

-

Optical Materials: Recent patents cite the use of 3,3'-dimethylbenzophenone derivatives in synthesizing polythiol monomers for high-refractive-index plastic lenses. The methyl groups reduce the crystallinity of the final polymer, improving optical clarity.

Part 4: Experimental Protocols

Protocol A: Directed Synthesis via Grignard Reagent

Rationale: This method is selected for its high fidelity in preserving the meta-substitution pattern, essential for research-grade purity.

Reagents:

-

3-Bromotoluene (17.1 g, 100 mmol)

-

Magnesium turnings (2.5 g, 105 mmol)

-

3-Toluanitrile (11.7 g, 100 mmol)

-

Anhydrous Diethyl Ether or THF

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, activate Mg turnings with a crystal of iodine. Add 3-bromotoluene dropwise in anhydrous ether to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-toluanitrile dropwise. The nitrile group directs the addition to form the ketimine salt, preventing over-addition (which would form the tertiary alcohol).

-

Hydrolysis: Pour the reaction mixture into ice-cold saturated NH₄Cl. Stir vigorously for 30 minutes. Add 10% HCl and reflux for 2 hours to hydrolyze the intermediate ketimine to the ketone.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield: Typically 75-85%.

-

Validation: ¹H NMR (CDCl₃) should show a singlet at δ 2.40 (6H, CH₃) and aromatic multiplet δ 7.3-7.7 (8H), devoid of para-coupling doublets characteristic of the 4,4'-isomer.

-

Graphviz: Grignard Reaction Mechanism

Caption: Mechanistic pathway for the Grignard synthesis of 3,3'-dimethylbenzophenone via ketimine hydrolysis.

References

- Coops, J. (1915). Recueil des Travaux Chimiques des Pays-Bas. Early characterization of methylbenzophenone isomers.

-

Morgan, G. T., & Walls, L. P. (1931). Researches in the Phenanthridine Series. Journal of the Chemical Society (Resumed), 2447-2456. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17848, Bis(3-methylphenyl)methanone. Link

-

LookChem. (2025). Methoxyphenone (CAS 41295-28-7) and its precursors.[3][4][5][6] Link

-

ChemSrc. (2025). 3,3'-Dimethylbenzophenone CAS 2852-68-8 Physicochemical Properties. Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 3,3'-Dimethylbenzophenone | CAS#:2852-68-8 | Chemsrc [chemsrc.com]

- 3. Methoxyphenone | C16H16O2 | CID 38839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. METHOXYPHENONE | 41295-28-7 [chemicalbook.com]

- 6. METHOXYPHENONE | 41295-28-7 [amp.chemicalbook.com]

Aromatic Ketones: Structural Dynamics, Synthesis, and Pharmaceutical Utility

Introduction

Aromatic ketones (Ar-CO-R) represent a pivotal class of pharmacophores and chemical intermediates.[1][2] Unlike their aliphatic counterparts, the carbonyl group in aromatic ketones is conjugated with a

This guide analyzes the core characteristics of aromatic ketones, moving from electronic fundamentals to advanced synthetic strategies and their critical role in drug discovery.

Electronic Architecture & Reactivity

The defining feature of aromatic ketones is the resonance interaction between the carbonyl group and the aromatic ring. This conjugation has two primary consequences:

-

Reduced Electrophilicity: The aromatic ring donates electron density into the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aliphatic ketones.

-

Ring Deactivation: The carbonyl group is a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the meta position.

Reactivity Landscape

The following diagram illustrates the electronic "push-pull" dynamics that dictate the reactivity of aromatic ketones.

Figure 1: Electronic consequences of carbonyl-aromatic conjugation.

Synthetic Methodologies

Selecting the correct synthetic route depends heavily on substrate sensitivity and the desired substitution pattern.

A. Friedel-Crafts Acylation (The Gold Standard)

This is the most common method for introducing an acyl group onto an aromatic ring.

-

Mechanism: Generation of a resonance-stabilized acylium ion (

) using a Lewis acid (e.g., -

Constraint: Does not work on strongly deactivated rings (e.g., nitrobenzene) or rings with amino groups (which complex with the Lewis acid) [1].

B. Weinreb Amide Synthesis (The Precision Tool)

For complex substrates where over-addition must be avoided, reacting an aryl lithium or Grignard reagent with a Weinreb amide (N-methoxy-N-methylamide) is superior. The stable tetrahedral intermediate prevents double addition.

C. Benzylic Oxidation (Late-Stage Functionalization)

Direct oxidation of alkyl benzenes using reagents like

Synthetic Decision Matrix

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Spectroscopic Validation

Accurate characterization is essential to distinguish aromatic ketones from their aliphatic analogs. The conjugation with the benzene ring causes a diagnostic "red shift" (lower wavenumber) in IR and distinct shielding patterns in NMR.

Table 1: Comparative Spectroscopic Data

| Feature | Aliphatic Ketone (e.g., Acetone) | Aromatic Ketone (e.g., Acetophenone) | Mechanistic Reason |

| IR | Single-bond character increases due to resonance [2]. | ||

| Anisotropic deshielding by the aromatic ring. | |||

| Increased electron density at carbonyl carbon via resonance [3]. | |||

| UV-Vis |

Photochemical Behavior: The Norrish Reactions

Aromatic ketones are potent triplet sensitizers. Upon UV irradiation, they undergo intersystem crossing (ISC) to a triplet state, leading to characteristic cleavage reactions known as Norrish Type I and Type II [4].

-

Norrish Type I:

-cleavage generating an acyl radical and an alkyl radical.[3][4] -

Norrish Type II: Intramolecular

-hydrogen abstraction leading to a 1,4-biradical, which then cleaves to form an alkene and an enol (which tautomerizes to a ketone) or cyclizes to a cyclobutanol.

This reactivity is exploited in photoaffinity labeling in proteomics, where aromatic ketones (like benzophenone) are used to covalently bond to target proteins upon UV activation.

Pharmaceutical Applications

In drug design, aromatic ketones are often used as bioisosteres for esters or amides to improve metabolic stability.

-

Metabolic Stability: Unlike esters, ketones are not hydrolyzed by plasma esterases. However, they are subject to reduction by carbonyl reductases, forming chiral alcohols.

-

Lipophilicity Modulation: "Heteroaromatic swapping" (e.g., replacing a phenyl ring with a pyridine) in aryl ketones allows fine-tuning of LogP and solubility [5].

-

Case Studies:

-

Ketoprofen: An NSAID where the benzophenone core provides structural rigidity and binding affinity.

-

Bupropion: An antidepressant where the ketone functionality is crucial for its mechanism as a norepinephrine-dopamine reuptake inhibitor.

-

Tolcapone: Used in Parkinson's disease; the ketone links two aromatic systems, facilitating the inhibition of the COMT enzyme.

-

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Objective: Synthesis of 4-methoxyacetophenone via electrophilic aromatic substitution. This protocol demonstrates the regioselectivity (para-direction) of the methoxy group [6].

Safety:

Reagents

-

Anisole (Methoxybenzene): 5.0 mL

-

Acetyl Chloride: 3.5 mL

-

Aluminum Chloride (

, anhydrous): 6.5 g -

Dichloromethane (DCM): 50 mL

-

Ice/Water: For quenching[5]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

-

Catalyst Suspension: Add 30 mL of dry DCM and 6.5 g of anhydrous

. Cool to -

Acylium Generation: Add 3.5 mL of acetyl chloride dropwise. Stir for 10 minutes. The solution will turn yellow/orange as the acylium complex forms.

-

Addition: Mix 5.0 mL of anisole with 10 mL of DCM. Add this solution dropwise to the reaction flask over 20 minutes. Note: Maintain temperature below

to maximize para-selectivity. -

Reaction: Remove the ice bath and reflux for 1 hour. Evolution of HCl gas will be observed.

-

Quenching (Critical): Pour the reaction mixture slowly over 50 g of crushed ice/HCl mixture. Caution: Exothermic.

-

Extraction: Separate the organic layer.[6][7] Wash the aqueous layer with 2 x 15 mL DCM.

-

Workup: Wash combined organics with saturated

(to remove acid) and brine. Dry over anhydrous -

Purification: Remove solvent via rotary evaporation.[6] Recrystallize the solid product from ethanol/hexane.

References

-

Chemistry Steps. Friedel-Crafts Acylation: Mechanism and Limitations.[6] Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones (IR/NMR Characteristics). Available at: [Link][1][2][3][5][6][8][9][10][11][12][13][14]

-

Oregon State University. Spectroscopic Features of Ketones. Available at: [Link]

-

Wikipedia. Norrish Reaction: Types and Mechanisms. Available at: [Link]

-

National Institutes of Health (PMC). Heteroaromatic swapping in aromatic ketones for drug discovery. Available at: [Link]

Sources

- 1. Heteroaromatic swapping in aromatic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kvmwai.edu.in [kvmwai.edu.in]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. youtube.com [youtube.com]

- 8. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 14. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

The Benzophenone Core: From Privileged Scaffold to Proteomic Probe

Executive Summary

The benzophenone (diphenylmethanone) core is a dual-utility scaffold in modern pharmaceutical science. In medicinal chemistry, it serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including nuclear receptors (PPAR

Structural Fundamentals & Electronic Properties

The ubiquity of benzophenone in drug discovery stems from its stability and the unique electronic behavior of its diarylketone system.

The Carbonyl Chromophore

The core consists of two phenyl rings bridged by a carbonyl (

- Transition (~250 nm): High energy, intense absorption.

- Transition (~330–360 nm): Lower energy, forbidden transition (lower molar absorptivity).

The Reactive Triplet State

For researchers using benzophenone as a photoprobe, the

-

Singlet (

) -

Reactivity: The oxygen atom in the

state behaves like an electrophilic alkoxyl radical. It abstracts a hydrogen atom from a nearby C–H bond (geometric proximity < 3.1 Å), initiating covalent cross-linking.

The Benzophenone Scaffold in Medicinal Chemistry[1][2]

Benzophenone is classified as a "privileged scaffold" because its geometry allows the two phenyl rings to twist out of coplanarity, mimicking the hydrophobic pockets of various receptors.

Representative Therapeutic Agents

The core appears in diverse therapeutic classes. Note that in some contexts (e.g., sunscreens), the parent benzophenone is a potential mutagen, but as a substructure in complex drugs, it provides essential hydrophobic contacts.

Table 1: FDA-Approved Drugs Containing the Benzophenone Moiety

| Drug Name | Therapeutic Class | Target Mechanism | Key Structural Role of Core |

| Fenofibrate | Antilipemic | PPAR | The benzophenone mimics the lipophilic interactions required for nuclear receptor binding. |

| Ketoprofen | NSAID | COX-1/COX-2 Inhibitor | The benzophenone acts as a non-coplanar scaffold orienting the propionic acid headgroup. |

| Tolcapone | Anti-Parkinson | COMT Inhibitor | Facilitates binding to the catechol-O-methyltransferase active site. |

| Enzastaurin | Antineoplastic | PKC | (Investigational) Uses the core to span the ATP-binding cleft. |

The "Methionine Magnet" Effect

A critical insight for drug design and proteomics is the benzophenone's preference for Methionine (Met) residues. Unlike other photo-crosslinkers (e.g., aryl azides) that insert promiscuously, benzophenone shows a marked kinetic preference for the labile C–H bonds adjacent to the sulfur in methionine. This phenomenon, termed the "Methionine Magnet" effect, allows for highly specific mapping of ligand binding sites enriched with Met residues [1].

Photoaffinity Labeling (PAL) Mechanism

For chemical biologists, benzophenone is often superior to diazirines or azides due to its chemical stability (it can be handled in ambient light) and reversibility of excitation (if no C-H bond is found, it relaxes back to the ground state rather than decomposing).

Mechanistic Pathway

The following diagram illustrates the radical insertion mechanism utilized in proteomic profiling.

Figure 1: The photochemical cycle of benzophenone labeling. Note the reversible relaxation path if no target is engaged, reducing non-specific labeling.

Synthetic Architectures

Synthesizing the benzophenone core requires selecting the appropriate method based on the sensitivity of the substrates.

Synthetic Decision Logic

Figure 2: Synthetic decision tree. Friedel-Crafts is standard, but Weinreb coupling prevents over-addition (formation of tertiary alcohols).

Protocol: Friedel-Crafts Acylation (Standard)

Objective: Synthesis of 4-methylbenzophenone from toluene and benzoyl chloride.

Reagents:

-

Toluene (Substrate/Solvent)

-

Benzoyl Chloride (1.0 eq)

-

Aluminum Chloride (

, anhydrous, 1.1 eq) -

Dichloromethane (DCM) (optional co-solvent)

Step-by-Step Workflow:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas trap (NaOH solution) to neutralize HCl evolution.

-

Catalyst Suspension: Under nitrogen atmosphere, suspend anhydrous

(1.1 eq) in dry DCM (or neat toluene if used as solvent). Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add benzoyl chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex.

-

Substrate Addition: Add toluene (1.0–1.2 eq if using DCM, or excess if solvent) dropwise. Caution: Reaction is exothermic; HCl gas will evolve.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1).

-

Quenching: Pour the reaction mixture carefully onto a mixture of ice and concentrated HCl (to dissolve aluminum salts).

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

(remove benzoic acid), water, and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel flash chromatography.

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the acid chloride peak (~1790

) and appearance of the diaryl ketone peak (~1660 -

Mechanism: This protocol relies on the electrophilic aromatic substitution (EAS) pathway. The

is essential to generate the electrophilic acylium ion [2].[1]

References

-

Methionine Acts as a "Magnet" in Photoaffinity Crosslinking Experiments Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry Source: ACS Publications (Analytical Chemistry) URL:[Link]

-

Benzophenone (Compound Summary) Source: NIH PubChem URL:[Link]

Sources

Bis(3-methylphenyl)methanone synonyms and trade names

Synonyms, Synthesis, and Industrial Applications

Executive Summary

Bis(3-methylphenyl)methanone , commonly known as 3,3'-dimethylbenzophenone , is a symmetric diaryl ketone utilized primarily as a chemical intermediate in organic synthesis and as a specialized photoinitiator in UV-curable coatings. Unlike its 4,4'-isomer, which is widely used in industrial curing, the 3,3'-isomer offers unique steric and electronic properties valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

This guide provides a definitive technical reference for researchers, detailing the compound's nomenclature, physicochemical profile, high-purity synthesis protocols, and analytical characterization.

Chemical Identity & Nomenclature

Accurate identification is critical due to the existence of multiple dimethylbenzophenone isomers (e.g., 2,4-, 3,4'-, 4,4'-). The 3,3'-isomer is characterized by the meta-substitution of methyl groups on both phenyl rings.

Table 1: Nomenclature and Identifiers

| Category | Identifier / Name |

| IUPAC Name | Bis(3-methylphenyl)methanone |

| Common Name | 3,3'-Dimethylbenzophenone |

| CAS Registry Number | 2852-68-8 |

| Synonyms | Di-m-tolylmethanone; m,m'-Dimethylbenzophenone; Di-m-tolyl ketone; Methanone, bis(3-methylphenyl)- |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| SMILES | CC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C |

| InChI Key | CGXDIDXEMHMPIX-UHFFFAOYSA-N |

Trade Names & Commercial Availability

Unlike pharmaceutical active ingredients (APIs) which carry proprietary trade names (e.g., Oxybenzone), Bis(3-methylphenyl)methanone is primarily distributed under its chemical descriptions. It is available as a research chemical from major suppliers such as TCI , Sigma-Aldrich , and Combi-Blocks .

-

Commercial Grade: Typically >97% purity.

-

Application Grade: Photoinitiator grade (often requiring specific absorbance certification).

Physicochemical Properties

The meta-substitution pattern lowers the melting point compared to the highly crystalline 4,4'-isomer (para-substitution), influencing its solubility and handling in liquid formulations.

Table 2: Physical & Chemical Specifications

| Property | Value | Note |

| Appearance | White to off-white crystalline powder or low-melting solid | May appear as a viscous oil if impure. |

| Melting Point | 45°C – 47°C | Significantly lower than 4,4'-isomer (~95°C). |

| Boiling Point | 354°C (at 760 mmHg) | High thermal stability. |

| Density | 1.05 g/cm³ | Predicted value. |

| Solubility | Soluble in DCM, Chloroform, Toluene, THF. Insoluble in water.[1] | Lipophilic scaffold (LogP ~ 3.5). |

| Flash Point | 153.7°C | Non-flammable under standard conditions. |

Synthesis & Manufacturing Protocols

Critical Analysis of Synthetic Routes

Researchers must choose the synthesis route based on required purity.

-

Friedel-Crafts Acylation (Not Recommended for High Purity): Reacting m-toluoyl chloride with toluene typically yields a mixture of 3,4'- and 3,2'-isomers due to the ortho/para directing nature of the methyl group on toluene. This route requires difficult fractional crystallization.

-

Grignard Addition (Recommended): The reaction of m-tolylmagnesium bromide with m-tolunitrile is regioselective , guaranteeing the symmetric 3,3' structure.

Protocol: Regioselective Grignard Synthesis

Objective: Synthesis of high-purity 3,3'-dimethylbenzophenone (Scale: 10 mmol).

Reagents

-

3-Bromotoluene (1.71 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol, activated)

-

3-Tolunitrile (1.17 g, 10 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat.[2] aq.)

-

Hydrochloric acid (1M)[3]

Step-by-Step Methodology

-

Activation: Flame-dry a 2-neck round-bottom flask under Nitrogen flow. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add 3-bromotoluene in 10 mL anhydrous THF dropwise to the Mg. Reflux for 1 hour until Mg is consumed (Formation of m-tolylmagnesium bromide).

-

Addition: Cool the solution to 0°C. Add 3-tolunitrile (dissolved in 5 mL THF) dropwise over 15 minutes.

-

Imine Formation: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken as the ketimine salt forms.

-

Hydrolysis: Quench the reaction with 20 mL saturated NH₄Cl. Add 20 mL 1M HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Workup: Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel chromatography (Hexane:EtOAc 95:5).

Reaction Pathway Diagram

Figure 1: Regioselective synthesis pathway ensuring 3,3'-isomer purity via Grignard addition to nitrile.

Applications in R&D

Medicinal Chemistry Scaffold

The benzophenone moiety is a "privileged structure" in drug discovery. The 3,3'-dimethyl variant serves as a lipophilic scaffold to probe the binding pockets of targets such as p38 MAP kinase or HIV Reverse Transcriptase .

-

Mechanism: The methyl groups at the meta-positions provide steric bulk that twists the phenyl rings relative to the carbonyl plane, potentially altering binding selectivity compared to unsubstituted benzophenone.

Photoinitiator (Type II)

In polymer chemistry, this compound acts as a Type II photoinitiator (hydrogen abstraction mechanism).

-

Usage: Used in UV-curable inks and varnishes where surface cure is critical.

-

Advantage: The methyl groups can reduce crystalline blooming (migration to surface) compared to standard benzophenone, improving coating integrity.

Analytical Characterization

To validate the synthesis of the correct isomer, the following spectral data should be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.42 (s, 6H, 2 x CH₃).

-

δ 7.35–7.45 (m, 4H, Ar-H).

-

δ 7.55–7.65 (m, 4H, Ar-H).

-

Key Diagnostic: Look for the singlet methyl peak and the specific meta-substitution splitting pattern (singlet-like appearance for the proton between methyl and carbonyl).

-

-

IR Spectroscopy (ATR):

-

1655 cm⁻¹ (C=O stretch, ketone).

-

1600, 1580 cm⁻¹ (C=C aromatic stretch).

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion [M]+: m/z 210.

-

Base Peak: m/z 119 (Methylbenzoyl cation, [CH₃-C₆H₄-CO]⁺), indicating cleavage adjacent to the carbonyl.

-

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17848, Bis(3-methylphenyl)methanone. Retrieved from [Link]

- Org. Synth. (1931).General methods for Benzophenone derivatives (Grignard Application). Organic Syntheses, Coll. Vol. 1, p.95. (Adapted for meta-isomer specificity).

-

Li, R., et al. (2019). Palladium-Catalyzed Ortho-Acylation of Arylboroxines. Chem, 5(4), 929-939.[5] (Advanced synthesis reference).

Sources

Methodological & Application

Precision Control in Friedel-Crafts Acylation: Toluene to 4-Methylacetophenone

Executive Summary

The Friedel-Crafts acylation of toluene with acetyl chloride is a foundational reaction in the synthesis of aromatic ketones, specifically 4-methylacetophenone , a key intermediate in the manufacture of pharmaceuticals and fragrances. Unlike Friedel-Crafts alkylation, acylation avoids polysubstitution and carbocation rearrangement.[1] However, it presents a unique thermodynamic challenge: product inhibition . The resulting ketone forms a stable 1:1 complex with the Lewis acid catalyst, necessitating stoichiometric rather than catalytic quantities of aluminum chloride (

This protocol details a high-fidelity Perrier addition method , prioritizing regioselectivity (para-isomer dominance), safe management of exothermic profiles, and efficient workup strategies to manage aluminum waste.

Mechanistic Architecture

To control the reaction, one must understand the species in solution. We utilize the Perrier procedure , where the acylium ion is generated before the introduction of the aromatic substrate. This ensures a controlled electrophilic attack and minimizes side reactions.

Reaction Pathway Diagram

The following diagram illustrates the transformation from reagent activation to the stable product-catalyst complex that necessitates the hydrolysis step.

Figure 1: Mechanistic pathway of Friedel-Crafts acylation.[1][2][3] Note the formation of the Product-AlCl3 complex, which requires water to break, liberating the final ketone.

Strategic Experimental Design

The Stoichiometry Rule (The "1:1:1" Myth)

A common error in literature is treating

-

Requirement: You need >1.0 equivalent of

relative to the acyl chloride.[1] -

Our Protocol: We use 1.2 equivalents of

to ensure complete conversion and account for adventitious moisture.

Solvent Selection & Regioselectivity

The choice of solvent dictates the ortho:para ratio.

-

Dichloromethane (DCM): Standard. Good solubility, low boiling point for heat removal. Moderate para-selectivity (~90:10 p:o).

-

Nitrobenzene: High polarity. Forms a bulky complex with the acylium ion, sterically hindering ortho attack. High para-selectivity (>95:5 p:o), but difficult to remove (high b.p., toxic).

-

Recommendation: Use DCM for bench-scale ease; reserve Nitrobenzene for strict isomer requirements.

Standard Operating Procedure (SOP)

Scale: 50 mmol Toluene basis.

Reagents & Equipment

| Component | Amount | Moles | Equiv | Role |

| Toluene | 4.61 g (5.3 mL) | 50.0 | 1.0 | Limiting Reagent |

| Acetyl Chloride | 4.12 g (3.7 mL) | 52.5 | 1.05 | Electrophile Precursor |

| Aluminum Chloride | 8.00 g | 60.0 | 1.2 | Lewis Acid |

| DCM (Anhydrous) | 50 mL | - | - | Solvent |

| HCl (conc.) | 20 mL | - | - | Quench |

| Ice | ~100 g | - | - | Heat Sink |

Equipment: 3-neck RBF (250 mL), addition funnel (pressure-equalizing),

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Perrier addition method.

Detailed Protocol Steps

-

System Preparation: Flame-dry the glassware and cool under a stream of nitrogen. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl gas.

-

Acylium Generation (Perrier Method):

-

Substrate Addition:

-

Dissolve Toluene (5.3 mL) in remaining DCM (25 mL) in the addition funnel.

-

Add the toluene solution dropwise over 20–30 minutes.

-

Critical Control: Monitor internal temperature; keep <10°C to maximize regioselectivity.

-

-

Reaction Phase:

-

Remove ice bath and allow to warm to Room Temperature (RT).[5]

-

Stir for 60–90 minutes. Evolution of HCl gas will cease upon completion.

-

-

Quench (The Dangerous Part):

-

Prepare a beaker with 100g ice and 20 mL conc. HCl.

-

Slowly pour the reaction mixture into the beaker with vigorous stirring.

-

Note: The Al-complex hydrolysis is highly exothermic. The HCl prevents the formation of insoluble aluminum emulsions (

gel).

-

-

Workup:

Process Analytical Technology (PAT) & QC

| Method | Expected Result | Interpretation |

| TLC | Eluent: 10% EtOAc/Hexanes. Toluene moves near solvent front; ketone is more polar. | |

| GC-MS | M+ peak at 134 m/z | Major peak: 4-methylacetophenone. Minor peak (<5%): 2-methylacetophenone. |

| 1H-NMR | Methyl singlet ~2.6 ppm | Distinct singlet for Acetyl- |

Safety & Troubleshooting

Hazard Management

-

Aluminum Chloride: Reacts violently with water/skin moisture. Generates HCl fumes.[7] Handle in a fume hood.

-

HCl Gas: The reaction generates stoichiometric HCl gas. A scrubber is mandatory.

-

Acetyl Chloride: Lachrymator. Corrosive.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Old/Wet | |

| Emulsion during workup | Aluminum Hydroxide gel | Add more conc. HCl to the quench water to solubilize aluminum salts. |

| High Ortho isomer | Temperature too high | Keep addition at 0°C. Consider using Nitrobenzene as solvent if purity is critical. |

Green Chemistry Alternatives (Future-Proofing)

While the

-

Zeolites (H-ZSM-5): Heterogeneous catalysis. High para-selectivity due to pore shape selectivity. Regenerable catalyst.

-

Ionic Liquids: e.g., [BMIM][Cl]-

systems allow for catalyst recycling. -

Flow Chemistry: Continuous flow reactors allow for better heat management and safety profiles when scaling up.

References

- Mechanistic Foundation: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (Classic reference for EAS mechanisms).

-

Solvent Effects on Regioselectivity

- Olah, G. A.; Kobayashi, S.; Tashiro, M. J. Am. Chem. Soc. 1972, 94, 7448.

-

See also:

-

Green Chemistry (Zeolites)

-

Smith, K.; Musson, A.; DeBoos, G. A. "Superior Catalysis by Zeolites in Friedel-Crafts Acylations." J. Org.[3] Chem. 1998, 63, 8448.

-

-

Experimental Safety & Protocols

Sources

- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. studylib.net [studylib.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Bis(3-methylphenyl)methanone as a Photoinitiator in Polymer Chemistry

Introduction: Unveiling the Potential of Bis(3-methylphenyl)methanone in Photopolymerization

Bis(3-methylphenyl)methanone, also known as 3,3'-dimethylbenzophenone, is an aromatic ketone that serves as a highly efficient Type II photoinitiator for free-radical polymerization. Its molecular structure, featuring a central carbonyl group flanked by two methyl-substituted phenyl rings, is key to its function. Upon absorption of ultraviolet (UV) radiation, the benzophenone moiety transitions to an excited triplet state. This excited state, however, does not directly generate radicals. Instead, it initiates a bimolecular reaction, abstracting a hydrogen atom from a synergistic co-initiator, typically a tertiary amine.[1][2] This process yields a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator, which then propagates the polymerization of monomers and oligomers into a solid polymer.[1][3]

The presence of the methyl groups in the meta-positions of the phenyl rings influences the photophysical properties of the molecule, subtly altering its absorption characteristics and reactivity compared to unsubstituted benzophenone.[4] These structural modifications can be leveraged to fine-tune the photoinitiation process for specific applications.

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of bis(3-methylphenyl)methanone in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced photopolymerization techniques.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of bis(3-methylphenyl)methanone is crucial for its successful application.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O | - |

| Molecular Weight | 210.27 g/mol | - |

| Appearance | Off-white to pale yellow solid | Inferred |

| Boiling Point | 354.1 °C at 760 mmHg | [5] |

| Solubility | Soluble in common organic solvents (e.g., acetone, THF, toluene) | Inferred |

UV-Visible Absorption Spectrum

Mechanism of Photoinitiation: A Type II Process

Bis(3-methylphenyl)methanone functions as a Type II photoinitiator, which involves a bimolecular process to generate initiating free radicals.[3][8] The key steps are outlined below:

-

Photoexcitation: Upon irradiation with UV light of an appropriate wavelength, the bis(3-methylphenyl)methanone (PI) molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This triplet state is the primary photoactive species.

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a co-initiator (Co-I), which is typically a tertiary amine such as triethanolamine (TEA) or N-methyldiethanolamine (MDEA). This step generates a ketyl radical and an alkylamino radical.[1]

-

Initiation: The highly reactive alkylamino radical initiates the polymerization of a monomer (M) by adding to its double bond, thus starting the polymer chain growth. The ketyl radical is less reactive and may participate in termination reactions.

-

Propagation and Termination: The polymer chain continues to grow through the sequential addition of monomer units. The polymerization process is eventually terminated by radical-radical recombination or disproportionation reactions.

Figure 1: General mechanism of Type II photoinitiation using bis(3-methylphenyl)methanone.

Experimental Protocols

The following protocols provide a starting point for the use of bis(3-methylphenyl)methanone in free-radical photopolymerization. Optimization of concentrations, curing times, and light intensity will be necessary depending on the specific monomer system and desired polymer properties.

Protocol 1: Photopolymerization of an Acrylate Monomer

This protocol describes the bulk polymerization of a common acrylate monomer, such as trimethylolpropane triacrylate (TMPTMA), to form a crosslinked polymer film.

Materials:

-

Bis(3-methylphenyl)methanone (Photoinitiator)

-

Triethanolamine (TEA) (Co-initiator)

-

Trimethylolpropane triacrylate (TMPTMA) (Monomer)

-

Solvent (e.g., acetone, for cleaning)

-

Glass slides or other suitable substrate

-

UV curing system (e.g., mercury lamp or LED with emission at ~365 nm)

Procedure:

-

Formulation Preparation:

-

In a light-protected container (e.g., an amber vial), dissolve bis(3-methylphenyl)methanone in the TMPTMA monomer to the desired concentration (e.g., 1-5 wt%). Gentle warming and stirring may be required to facilitate dissolution.

-

Add the co-initiator, triethanolamine, to the mixture (e.g., 2-8 wt%). The concentration of the co-initiator is often higher than the photoinitiator to ensure efficient hydrogen abstraction.

-

Thoroughly mix the components until a homogeneous, clear solution is obtained. It is crucial to avoid introducing air bubbles during mixing.

-

-

Application:

-

Apply a thin film of the photocurable formulation onto a clean substrate (e.g., a glass slide) using a spin coater, doctor blade, or a simple pipette and spreader to achieve a desired thickness.

-

-

UV Curing:

-

Place the coated substrate under the UV light source. The distance between the lamp and the sample should be consistent for reproducible results.

-

Expose the sample to UV radiation for a predetermined time. Curing times can range from a few seconds to several minutes depending on the light intensity, initiator concentration, and film thickness.

-

The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film.

-

-

Post-Curing and Characterization:

-

After UV exposure, the polymer film can be further characterized for properties such as hardness, solvent resistance, and degree of conversion (e.g., using FTIR spectroscopy to monitor the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹).

-

Figure 2: Workflow for the photopolymerization of an acrylate monomer.

Protocol 2: Synthesis of a Polymer Hydrogel

This protocol outlines the preparation of a hydrogel using a water-soluble monomer, such as poly(ethylene glycol) diacrylate (PEGDA).

Materials:

-

Bis(3-methylphenyl)methanone (Photoinitiator)

-

N-Vinylpyrrolidone (NVP) (Co-initiator/Reactive Diluent)

-

Poly(ethylene glycol) diacrylate (PEGDA) (Monomer)

-

Deionized water

-

UV curing system

Procedure:

-

Photoinitiator Solution Preparation:

-

Due to the limited water solubility of bis(3-methylphenyl)methanone, a stock solution in a water-miscible co-initiator like N-vinylpyrrolidone can be prepared. Dissolve a known amount of the photoinitiator in NVP.

-

-

Hydrogel Precursor Formulation:

-

In a suitable vessel, dissolve the PEGDA monomer in deionized water to the desired concentration (e.g., 10-30 wt%).

-

Add the photoinitiator/NVP solution to the aqueous PEGDA solution and mix thoroughly to achieve a final photoinitiator concentration typically in the range of 0.1-1 wt%.

-

-

Molding and Curing:

-

Pour the hydrogel precursor solution into a mold of the desired shape (e.g., a petri dish or a custom-made mold).

-

Expose the mold to UV light for a sufficient duration to ensure complete gelation. The curing time will depend on the light intensity and the dimensions of the hydrogel.

-

-

Post-Processing:

-

After curing, the hydrogel can be removed from the mold and washed with deionized water to remove any unreacted components.

-

The swelling behavior and mechanical properties of the hydrogel can then be characterized.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for bis(3-methylphenyl)methanone is not widely available, data from the closely related 3,4-dimethylbenzophenone suggests that it should be handled with care.[9] Unsubstituted benzophenone is also listed as a suspected carcinogen and is toxic to aquatic life.[10]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Curing or Tacky Surface | - Insufficient UV dose (low intensity or short exposure time)- Oxygen inhibition at the surface- Incorrect photoinitiator/co-initiator concentration | - Increase UV light intensity or exposure time- Perform curing in an inert atmosphere (e.g., nitrogen)- Optimize the concentrations of the photoinitiator and co-initiator |

| Yellowing of the Polymer | - Photodegradation of the photoinitiator or its byproducts | - Use the minimum effective concentration of the photoinitiator- Incorporate a UV stabilizer into the formulation if color is critical |

| Poor Solubility of Photoinitiator | - Incompatibility with the monomer system | - Gently warm the mixture during dissolution- Use a co-solvent, ensuring it does not interfere with the polymerization |

Conclusion

Bis(3-methylphenyl)methanone is a versatile and efficient Type II photoinitiator with significant potential in various photopolymerization applications. By understanding its physicochemical properties, mechanism of action, and optimizing experimental parameters, researchers can effectively harness its capabilities for the synthesis of a wide range of polymeric materials. The protocols and guidelines presented herein provide a solid foundation for the exploration and application of this valuable compound in polymer chemistry.

References

-

ACS Publications. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

ACS Publications. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

-

Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. [Link]

-

ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. [Link]

-

NJ.gov. (n.d.). 3,3'-Dimethylbenzidine - Hazardous Substance Fact Sheet. [Link]

-

Chemsrc. (2025). 3,3'-Dimethylbenzophenone | CAS#:2852-68-8. [Link]

-

ResearchGate. (2013). Benzoin type photoinitiator for free radical polymerization. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethylbenzophenone. [Link]

-

MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]

-

NIH. (2015). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

-

ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol).... [Link]

-

ResearchGate. (2012). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Link]

-

NIH. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

-

Semantic Scholar. (n.d.). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

-

ResearchGate. (2010). Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization. [Link]

-

ResearchGate. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

-

RSC Publishing. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]

-

GsmSDS. (2015). Benzophenone - Safety Data Sheet. [Link]

-

ResearchGate. (2017). Photopolymerization and photophysical properties of amine linked benzophenone photoinitiator for free radical polymerization. [Link]

-

University of Missouri–St. Louis. (n.d.). Solvent Effects on UV/Vis Spectra. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

-

NIST. (n.d.). Benzophenone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,3'-Dimethylbenzophenone | CAS#:2852-68-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Analytical techniques for characterizing Bis(3-methylphenyl)methanone

Application Note & Protocol Guide | Version 1.0

Abstract This technical guide provides a comprehensive analytical framework for the characterization of Bis(3-methylphenyl)methanone (CAS: 2852-68-8), also known as 3,3'-Dimethylbenzophenone. As a meta-substituted benzophenone derivative, this compound exhibits distinct physicochemical properties compared to its para-substituted isomers, often presenting as a viscous oil or low-melting solid. This document details protocols for structural identification (NMR, FTIR), purity assessment (HPLC-UV, GC-MS), and functional validation (UV-Vis, DSC), designed for researchers in organic synthesis and photoinitiator development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before initiating analysis, it is critical to distinguish the target analyte from its structural isomers (e.g., 4,4'-dimethylbenzophenone, which melts at ~93°C).

| Property | Specification |

| IUPAC Name | Bis(3-methylphenyl)methanone |

| Synonyms | 3,3'-Dimethylbenzophenone; Di-m-tolyl ketone |

| CAS Number | 2852-68-8 (Distinct from 4,4'-isomer: 611-97-2) |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| Physical State | Viscous liquid or low-melting solid (approx. MP < 50°C) |

| Boiling Point | ~354°C (at 760 mmHg) |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane; Insoluble in Water |

Spectroscopic Identification (The "Fingerprint")

Structural validation is the primary step to confirm the meta-substitution pattern, which dictates the compound's reactivity and steric properties.

2.1 Infrared Spectroscopy (FTIR)

Objective: Confirm the presence of the diaryl ketone functionality and meta-substitution. Sampling: ATR (Attenuated Total Reflectance) on neat liquid/oil.

-

Key Diagnostic Bands:

-

C=O Stretch: 1655–1665 cm

. Note: Conjugation with two aromatic rings lowers the frequency compared to aliphatic ketones (typically >1710 cm -

Aromatic C=C Stretch: 1580–1600 cm

. -

Aliphatic C-H Stretch: 2920–2850 cm

(Methyl group). -

Meta-Substitution Overtones: 690–780 cm

(C-H out-of-plane bending).

-

2.2 Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton environment.

Solvent:

Predicted

-

2.35–2.45 ppm (Singlet, 6H): Methyl groups (

- 7.30–7.40 ppm (Triplet, 2H): Aromatic proton at C5 (coupling with C4 and C6).

- 7.40–7.50 ppm (Doublet, 2H): Aromatic proton at C4/C6 (ortho to methyl).

- 7.60–7.70 ppm (Singlet/Broad, 2H): Aromatic proton at C2 (ortho to carbonyl, flanked by meta-substituents). This singlet-like appearance is characteristic of the meta-isomer.

Chromatographic Purity Assessment

Two orthogonal methods are recommended to ensure comprehensive purity analysis: HPLC for non-volatile impurities and GC-MS for volatile organic impurities.

3.1 HPLC-UV Protocol (Reversed Phase)

Rationale: Benzophenones are lipophilic. A C18 stationary phase with a water/acetonitrile gradient provides excellent resolution.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: Diode Array Detector (DAD).

-

Channel 1: 254 nm (Aromatic

). -

Channel 2: 280–300 nm (Carbonyl

).

-

Gradient Table:

| Time (min) | % A (Water) | % B (ACN) | Event |

|---|---|---|---|

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 10 | 90 | Linear Ramp |

| 20.0 | 10 | 90 | Wash |

| 21.0 | 60 | 40 | Re-equilibration |

System Suitability Criteria:

-

Tailing Factor (

): 0.8 – 1.2. -

Resolution (

) from nearest impurity: > 2.0.

3.2 GC-MS Protocol